
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the late 1990s as a potent inhibitor of Src family kinases, which play important roles in cell signaling and regulation. Since then, PP2 has been extensively studied for its potential applications in cancer research, immunology, and neuroscience.
科学的研究の応用
Antioxidant Activity
Research has shown that derivatives of pyrrolyl selenolopyridine, which share structural similarities with the chemical , have demonstrated significant antioxidant activity. This suggests potential applications in the field of oxidative stress and related diseases (Zaki et al., 2017).
Antibacterial Properties
Studies have revealed that certain heterocyclic compounds containing similar structural elements have been effective as antibacterial agents. This points towards potential applications of the chemical in developing new antibacterial drugs (Azab et al., 2013).
Intramolecular Bonding and Structural Studies
Investigations into related compounds have shed light on intramolecular hydrogen bonding and structural properties. These findings can be crucial for understanding the chemical and physical properties of such compounds, which might have implications in materials science and molecular engineering (Saldías et al., 2020).
Antidiabetic Potential
Compounds structurally related to 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea have shown promise in lowering blood glucose levels. This indicates a potential application in the development of antidiabetic medications (Ahmad et al., 2009).
Molecular Docking and Antimicrobial Activities
Novel pyridine derivatives, which may include structures similar to the compound , have been studied for their antimicrobial properties. Additionally, molecular docking studies suggest their potential effectiveness against certain enzymes or proteins, which can be useful in drug design (Flefel et al., 2018).
Antioxidant Properties of Pyrimidine Derivatives
Pyrimidine derivatives, which are structurally related, have been shown to possess antioxidant properties. This points towards potential applications in combating oxidative stress-related disorders (Grabovskii et al., 2018).
Application in Corrosion Inhibition
Research has indicated that certain urea derivatives, related in structure, demonstrate effective corrosion inhibition properties. This suggests potential industrial applications in protecting metals against corrosion (Mistry et al., 2011).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-5-6-16(13-15(14)2)22-19(26)21-10-9-20-17-7-8-18(24-23-17)25-11-3-4-12-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,23)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDYCNCQMDTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)
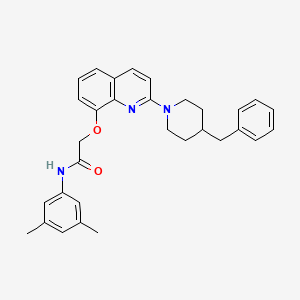
![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)
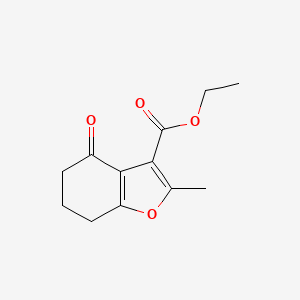
![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)
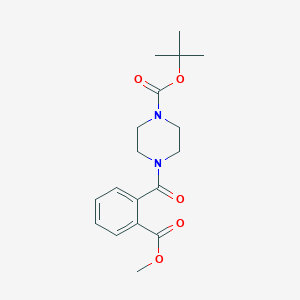


![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
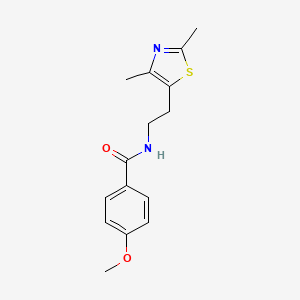
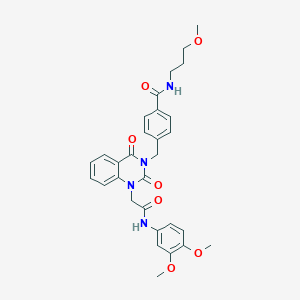
![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)
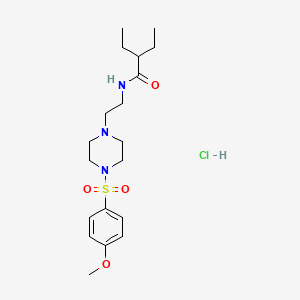
![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)